molecular formula C27H44O4 B15140415 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3

3beta,7alpha-Dihydroxycholest-5-enoic acid-d3

Cat. No.: B15140415
M. Wt: 435.7 g/mol
InChI Key: GYJSAWZGYQXRBS-SEXWDPGFSA-N
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Description

3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 is a deuterated derivative of 3beta,7alpha-dihydroxycholest-5-enoic acid. This compound is produced in the brain and is a constituent of the cerebrospinal fluid. It is a derivative of (25R)26-hydroxycholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 involves the incorporation of deuterium into the parent compound, 3beta,7alpha-dihydroxycholest-5-enoic acid. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities that can handle the complex synthesis and purification processes required for deuterated compounds. These facilities use advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.

    Biology: Investigated for its role in the brain and cerebrospinal fluid, particularly in relation to cholesterol metabolism and neurological diseases.

    Medicine: Used as an internal standard in mass spectrometry for the quantification of cholesterol metabolites.

    Industry: Employed in the development of new pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of 3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 involves its interaction with various molecular targets and pathways in the brain. As a derivative of (25R)26-hydroxycholesterol, it is involved in cholesterol metabolism and can cross the blood-brain barrier. This compound may influence the synthesis and degradation of cholesterol, as well as the formation of bile acids and other metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta,7alpha-Dihydroxycholest-5-enoic acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .

Properties

Molecular Formula

C27H44O4

Molecular Weight

435.7 g/mol

IUPAC Name

(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3

InChI Key

GYJSAWZGYQXRBS-SEXWDPGFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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